异丙隆-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

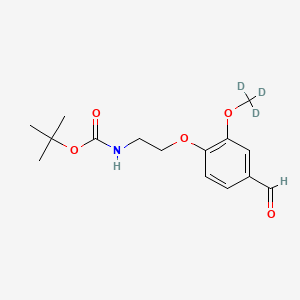

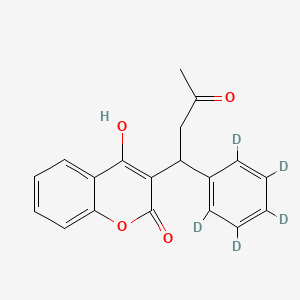

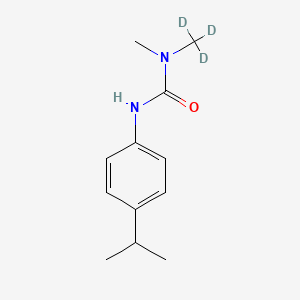

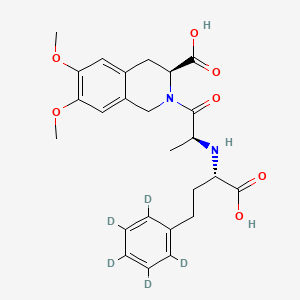

Isoproturon-d3 is a deuterium-labeled version of Isoproturon, a phenylurea herbicide. This compound is widely used in agricultural settings to control the growth of annual grasses and broad-leaved weeds in crops such as wheat, rye, and barley . The deuterium labeling in Isoproturon-d3 makes it particularly useful in scientific research, especially in studies involving the tracking and quantification of the compound in various environments.

科学研究应用

谷物作物中阔叶杂草的防治

异丙隆是一种广泛用于防治谷物作物中阔叶杂草的苯基脲类除草剂 . 它已被检测到超过安全浓度,存在于世界各地许多土壤和水样中 .

异丙隆除草剂在农业土壤中的生物修复

生物降解在环境净化中起着重要作用,是解决这种除草剂非理性使用问题的可行补救措施 . 最近的研究表明,异丙隆的微生物生物降解可以作为纯培养和田间生物修复过程开发的基础 .

毒性研究

异丙隆具有潜在的毒性作用,其在环境中的归宿正在研究之中 . 已有证据表明,异丙隆对肝脏系统有很强的毒性,是一种肿瘤促进剂 .

环境影响研究

异丙隆已在欧洲的地表水和地下水中被检测到,其含量超过了欧盟饮用水限值 0.1 µg L −1 . 它被列入了欧盟委员会编制的危险物质清单 .

土壤中降解增强

已对异丙隆在过硫酸盐作用下在土壤中的降解增强进行了研究 . 研究了土壤/水参数的影响,该系统在较宽的 pH 范围内表现出显着且一致的降解效率

生化分析

Biochemical Properties

Isoproturon-d3 plays a significant role in biochemical reactions, particularly in the context of herbicide activity. It interacts with various enzymes and proteins involved in photosynthesis. One of the primary targets of isoproturon-d3 is the D1 protein of Photosystem II (PS-II) in the photosynthetic apparatus. The binding of isoproturon-d3 to the D1 protein inhibits electron transport, leading to the disruption of photosynthesis and ultimately causing plant death .

Cellular Effects

Isoproturon-d3 affects various types of cells and cellular processes. In plant cells, it inhibits photosynthesis by binding to the D1 protein in Photosystem II. This binding disrupts the electron transport chain, leading to a decrease in ATP and NADPH production, which are essential for cellular metabolism and growth. Additionally, isoproturon-d3 can influence cell signaling pathways and gene expression related to stress responses and detoxification mechanisms .

Molecular Mechanism

The molecular mechanism of isoproturon-d3 involves its binding to the D1 protein in Photosystem II. This binding inhibits the electron transport chain, leading to the production of reactive oxygen species (ROS) and oxidative stress. The inhibition of electron transport also results in the disruption of ATP and NADPH synthesis, which are crucial for various cellular processes. Furthermore, isoproturon-d3 can induce changes in gene expression related to stress responses and detoxification pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isoproturon-d3 can change over time. The compound is relatively stable, but its degradation can occur under certain conditions. Studies have shown that isoproturon-d3 can be metabolized by plants and microorganisms, leading to the formation of various metabolites. Long-term exposure to isoproturon-d3 can result in adaptive responses in plants, such as the induction of detoxification enzymes and stress-related proteins .

Dosage Effects in Animal Models

The effects of isoproturon-d3 vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects. At higher doses, isoproturon-d3 can cause adverse effects, including oxidative stress, liver damage, and disruptions in metabolic processes. Studies have shown that there is a threshold dose above which the toxic effects become more pronounced .

Metabolic Pathways

Isoproturon-d3 is involved in various metabolic pathways. It is primarily metabolized through N-demethylation and oxidation processes. The enzymes responsible for these reactions include cytochrome P450 monooxygenases and other oxidative enzymes. The metabolites formed during these processes can further undergo conjugation reactions, leading to the formation of more water-soluble compounds that can be excreted from the organism .

Transport and Distribution

Isoproturon-d3 is transported and distributed within cells and tissues through various mechanisms. It can be taken up by plant roots and translocated to different parts of the plant. Within the cells, isoproturon-d3 can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound can accumulate in specific tissues, such as leaves and roots, where it exerts its herbicidal effects .

Subcellular Localization

The subcellular localization of isoproturon-d3 is primarily within the chloroplasts, where it interacts with the D1 protein in Photosystem II. The compound can also be found in other cellular compartments, such as the cytoplasm and vacuoles, depending on the plant’s detoxification and storage mechanisms. The localization of isoproturon-d3 can influence its activity and effectiveness as a herbicide .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Isoproturon-d3 involves the incorporation of deuterium atoms into the Isoproturon molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium

属性

IUPAC Name |

1-methyl-3-(4-propan-2-ylphenyl)-1-(trideuteriomethyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-9(2)10-5-7-11(8-6-10)13-12(15)14(3)4/h5-9H,1-4H3,(H,13,15)/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIYMUZLKQOUOZ-HPRDVNIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)C(=O)NC1=CC=C(C=C1)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662044 |

Source

|

| Record name | N-Methyl-N-(~2~H_3_)methyl-N'-[4-(propan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352438-80-3 |

Source

|

| Record name | N-Methyl-N-(~2~H_3_)methyl-N'-[4-(propan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4](/img/structure/B562938.png)